molecular formula C9H10N2O2S B3132068 N-[(4-cyanophenyl)methyl]methanesulfonamide CAS No. 363185-44-8

N-[(4-cyanophenyl)methyl]methanesulfonamide

Cat. No. B3132068
CAS RN: 363185-44-8
M. Wt: 210.26 g/mol
InChI Key: QUSCAFFHPPSNLS-UHFFFAOYSA-N
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Description

N-[(4-cyanophenyl)methyl]methanesulfonamide, commonly known as NNC 55-0396, is a potent and selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in many physiological processes, including osmoregulation, mechanosensation, and nociception. In recent years, NNC 55-0396 has gained significant attention in the scientific community due to its potential as a therapeutic target for various diseases.

Mechanism of Action

NNC 55-0396 exerts its effects by selectively blocking the N-[(4-cyanophenyl)methyl]methanesulfonamide ion channel. N-[(4-cyanophenyl)methyl]methanesulfonamide is activated by various stimuli, including heat, mechanical stress, and osmotic pressure, and plays a critical role in many physiological processes. By blocking N-[(4-cyanophenyl)methyl]methanesulfonamide, NNC 55-0396 can modulate various cellular processes, including calcium signaling, cytokine release, and cell proliferation.
Biochemical and Physiological Effects:
NNC 55-0396 has been shown to have various biochemical and physiological effects, including reducing calcium influx, decreasing inflammation, and protecting against oxidative stress. In animal models, NNC 55-0396 has been shown to have analgesic effects, reduce blood pressure, and protect against ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NNC 55-0396 in lab experiments is its selectivity for the N-[(4-cyanophenyl)methyl]methanesulfonamide ion channel. This allows researchers to specifically target this ion channel and study its effects on various cellular processes. However, one limitation of using NNC 55-0396 is its potency, which can make it difficult to use in certain experiments. Additionally, the high cost of NNC 55-0396 can limit its use in some labs.

Future Directions

There are several future directions for research involving NNC 55-0396. One area of interest is the potential use of NNC 55-0396 as a therapeutic target for chronic pain management. Additionally, further research is needed to fully understand the effects of NNC 55-0396 on cardiovascular function and its potential as a therapeutic target for cardiovascular diseases. Finally, the anti-cancer effects of NNC 55-0396 warrant further investigation, particularly in the development of novel anti-cancer therapies.

Scientific Research Applications

NNC 55-0396 has been extensively studied in various scientific fields, including neuroscience, cardiovascular research, and cancer research. In neuroscience, NNC 55-0396 has been shown to have analgesic effects in animal models of neuropathic pain, suggesting its potential as a therapeutic target for chronic pain management. In cardiovascular research, NNC 55-0396 has been shown to have vasodilatory effects and protect against ischemia-reperfusion injury, making it a potential therapeutic target for cardiovascular diseases. In cancer research, NNC 55-0396 has been shown to inhibit the growth and metastasis of various cancer cell lines, highlighting its potential as an anti-cancer agent.

properties

IUPAC Name

N-[(4-cyanophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-14(12,13)11-7-9-4-2-8(6-10)3-5-9/h2-5,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSCAFFHPPSNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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